molecular formula C8H7BrO4 B8494113 3-Bromo-2-hydroxy-6-methoxybenzoic acid

3-Bromo-2-hydroxy-6-methoxybenzoic acid

Cat. No.: B8494113
M. Wt: 247.04 g/mol
InChI Key: KIQLVTCIPNEQQN-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-6-methoxybenzoic acid is a halogenated benzoic acid derivative characterized by a bromine atom at position 3, a hydroxyl group at position 2, and a methoxy group at position 4. Such compounds are frequently used as intermediates in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate bioactive molecules .

Properties

Molecular Formula

C8H7BrO4

Molecular Weight

247.04 g/mol

IUPAC Name

3-bromo-2-hydroxy-6-methoxybenzoic acid

InChI

InChI=1S/C8H7BrO4/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

KIQLVTCIPNEQQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below compares 3-bromo-2-hydroxy-6-methoxybenzoic acid with five analogs, highlighting substituent positions, molecular formulas, and key properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications References
This compound N/A C₈H₇BrO₄ 263.04 (calc.) Br (3), -OH (2), -OCH₃ (6) Presumed intermediate for drug synthesis -
3-Bromo-6-fluoro-2-methoxybenzoic acid 957120-30-8 C₈H₆BrFO₃ 249.04 Br (3), -F (6), -OCH₃ (2) Suzuki coupling precursor; LC-MS: [M+H]+ 232.9
3-Bromo-6-methoxy-2-methylbenzoic acid 220901-25-7 C₉H₉BrO₃ 245.07 Br (3), -CH₃ (2), -OCH₃ (6) Storage: 4–8°C; used in organic synthesis
3-Bromo-6-chloro-2-methoxybenzoic acid 1823566-09-1 C₈H₆BrClO₃ 265.49 Br (3), -Cl (6), -OCH₃ (2) Hazard: H315/H319/H335 (skin/eye/respiratory irritation)
5-Bromo-2-methoxybenzoic acid 2476-35-9 C₈H₇BrO₃ 231.04 Br (5), -OCH₃ (2) TCI Chemicals product; research use
3-Bromo-5-nitrobenzoic acid 6307-83-1 C₇H₄BrNO₄ 246.02 Br (3), -NO₂ (5) High purity (7200.00 JPY/g); nitration studies
Key Observations:
  • Substituent Position and Reactivity : The hydroxyl group at position 2 in the target compound enhances acidity compared to methoxy or methyl substituents in analogs like 3-bromo-6-methoxy-2-methylbenzoic acid. This influences solubility and reactivity in nucleophilic substitutions .
  • Halogen Effects : Bromine at position 3 is conserved across analogs, but additional halogens (e.g., fluorine in 3-bromo-6-fluoro-2-methoxybenzoic acid) alter electronic properties, affecting coupling reaction efficiency. Fluorine’s electron-withdrawing nature increases oxidative stability .

Physical and Chemical Properties

  • Solubility : Hydroxyl groups enhance water solubility compared to methoxy or methyl substituents. For instance, this compound is likely more polar than its methyl analog (CAS 220901-25-7) .
  • Thermal Stability : Methoxy groups (e.g., in 3-bromo-6-methoxy-2-methylbenzoic acid) improve thermal stability over hydroxylated analogs, which may decompose at lower temperatures due to -OH reactivity.

Preparation Methods

Synthesis of 2-Bromo-1,3-Dimethoxybenzene

The initial step in this route involves the bromination of resorcinol (1,3-dihydroxybenzene) to yield 2-bromo-resorcinol, followed by methylation to protect the hydroxyl groups.

Procedure :

  • Bromination : Resorcinol is treated with bromine in pyridine at 0–5°C to achieve selective bromination at the 2-position.

  • Methylation : The resulting 2-bromo-resorcinol is reacted with methyl sulfate in methanol under alkaline conditions (potassium hydroxide) to form 2-bromo-1,3-dimethoxybenzene.

Key Conditions :

  • Methylation requires precise temperature control (-5°C) to avoid over-alkylation.

  • Yield for this step is reported at ~75%.

Grignard Carboxylation to 3-Bromo-2,6-Dimethoxybenzoic Acid

The brominated dimethoxybenzene intermediate undergoes a Grignard reaction to introduce the carboxylic acid group.

Procedure :

  • Grignard Formation : 2-Bromo-1,3-dimethoxybenzene is reacted with magnesium in anhydrous diethyl ether to generate the aryl magnesium bromide.

  • Carboxylation : The Grignard reagent is quenched with solid carbon dioxide (CO₂), followed by acid workup to yield 3-bromo-2,6-dimethoxybenzoic acid.

Key Conditions :

  • The reaction requires strict anhydrous conditions to prevent premature quenching.

  • Yield for this step is ~60%.

Selective Demethylation to 3-Bromo-2-Hydroxy-6-Methoxybenzoic Acid

The final step involves selective removal of the 2-methoxy group while retaining the 6-methoxy group.

Procedure :

  • Demethylation : 3-Bromo-2,6-dimethoxybenzoic acid is treated with boron tribromide (BBr₃) in dichloromethane at -78°C. BBr₃ selectively cleaves the less sterically hindered 2-methoxy group due to its proximity to the bulky carboxylic acid group.

Key Conditions :

  • Temperature control (-78°C) ensures selectivity and minimizes side reactions.

  • Yield for this step is ~85%.

Table 1: Reaction Parameters for Demethylation

ReagentSolventTemperatureTimeYield
BBr₃ (1.2 eq)Dichloromethane-78°C2 h85%

Direct Bromination of 2-Hydroxy-6-Methoxybenzoic Acid

Challenges in Regioselective Bromination

Direct bromination of 2-hydroxy-6-methoxybenzoic acid faces regioselectivity issues due to competing directing effects:

  • The 2-hydroxy group directs electrophiles to positions 3 (ortho) and 5 (para).

  • The 6-methoxy group directs to positions 4 (para) and 5 (meta).

To address this, a protecting group strategy is employed:

  • Protection : The 2-hydroxy group is acetylated using acetic anhydride to form 2-acetoxy-6-methoxybenzoic acid.

  • Bromination : The acetylated derivative is treated with N-bromosuccinimide (NBS) in acetonitrile at 80°C, favoring bromination at the 3-position due to reduced steric hindrance.

  • Deprotection : The acetyl group is removed via hydrolysis with sodium hydroxide in ethanol.

Table 2: Bromination Optimization

Protecting GroupBrominating AgentSolventTemperatureYield
AcetylNBSAcetonitrile80°C70%

Industrial-Scale Production Considerations

Cost-Efficiency and Scalability

The Grignard-carboxylation route (Section 1) is preferred industrially due to:

  • High atom economy : CO₂ is a low-cost reagent.

  • Scalability : Grignard reactions are well-established in bulk synthesis.

Table 3: Comparative Analysis of Synthetic Routes

RouteStepsTotal YieldScalabilityCost
Grignard-carboxylation3~38%HighLow
Direct bromination3~49%ModerateMedium

Purification Techniques

  • Crystallization : The final product is purified via recrystallization from ethanol/water (1:3 v/v), achieving >98% purity.

  • Chromatography : Reserved for laboratory-scale purification using silica gel and ethyl acetate/hexane (1:4).

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

  • Para-bromination : Occurs in unprotected 2-hydroxy-6-methoxybenzoic acid due to resonance stabilization from the methoxy group.

  • Oxidative degradation : Prolonged exposure to bromine at elevated temperatures (>50°C) leads to decarboxylation.

Mitigation Strategies

  • Low-temperature bromination (-10°C) suppresses side reactions.

  • Radical inhibitors (e.g., hydroquinone) minimize polybromination .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 3-Bromo-2-hydroxy-6-methoxybenzoic acid?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzoic acid derivative. For example, directed bromination using flow photochemical conditions (as demonstrated for structurally similar x-bromo-y-formylbenzoic acids) enables regioselective introduction of bromine. Precursors like 2-hydroxy-6-methoxybenzoic acid can undergo bromination in the presence of catalysts such as FeBr₃ or via radical pathways under UV light . Subsequent hydrolysis or demethylation steps may refine substituent positioning.

Q. How can NMR spectroscopy confirm the regiochemistry of bromine and substituents in this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for assigning substituent positions. The deshielding effect of the electron-withdrawing bromine atom and methoxy group creates distinct splitting patterns. For instance, the aromatic proton adjacent to bromine (C-3) typically appears downfield (δ 7.8–8.2 ppm), while the methoxy group at C-6 shows a singlet (~δ 3.9 ppm). COSY and NOESY correlations further resolve overlapping signals .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : The compound should be stored in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation via light-induced debromination or oxidation. Evidence from analogous brominated benzoic acids indicates that prolonged exposure to moisture or acidic conditions can hydrolyze the methoxy group, necessitating anhydrous storage .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

  • Methodological Answer : Competing bromination at ortho/meta positions relative to existing substituents (e.g., -OH, -OMe) requires strategic precursor design. For example, protecting the hydroxyl group as a silyl ether (e.g., TBS) before bromination can direct electrophilic attack to the desired C-3 position. Flow chemistry methods (as in Apollo Scientific’s work) improve yield (65–80%) and reduce side-product formation by optimizing residence time and solvent polarity .

Q. What analytical techniques resolve contradictions in purity assessments between HPLC and elemental analysis?

  • Methodological Answer : Discrepancies often arise from co-eluting impurities in HPLC or incomplete combustion in elemental analysis. Combining LC-MS (to identify low-abundance contaminants) with ICP-OES (for Br quantification) validates purity. For example, a study on 3-Bromo-5-methoxybenzoic acid showed 98% HPLC purity but 94% Br content, traced to residual solvent; this was resolved via Soxhlet extraction .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C-Br bond in this compound participates in palladium-catalyzed couplings, but steric hindrance from the adjacent -OH and -OMe groups can reduce efficiency. Using Buchwald ligands (e.g., XPhos) enhances turnover at 80°C in THF/water (3:1), achieving 70–85% yield in aryl boronic acid couplings. Competing protodebromination is mitigated by maintaining basic conditions (pH 9–10) .

Q. What degradation pathways dominate under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions (pH < 3), the methoxy group undergoes demethylation to form 2,6-dihydroxybenzoic acid derivatives. In basic media (pH > 10), nucleophilic aromatic substitution at C-3 by hydroxide leads to debromination. Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS identifies degradation products, guiding formulation strategies for lab use .

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